UDP-|A-D-Galactose-13C (disodium)
Description
Significance of Sugar Nucleotides in Biological Systems
Sugar nucleotides, such as Uridine (B1682114) Diphosphate-D-Galactose (UDP-Gal), are activated forms of monosaccharides that serve as essential building blocks in the biosynthesis of complex carbohydrates and glycoconjugates. nih.govnih.gov These molecules are central to a vast array of biological processes, acting as glycosyl donors in reactions catalyzed by glycosyltransferases. researchgate.net This process, known as glycosylation, involves the transfer of a sugar residue to proteins, lipids, or other sugar molecules, forming glycoproteins, glycolipids, and polysaccharides. glycodepot.com
These complex carbohydrates are crucial for a multitude of cellular functions, including:
Cell-cell communication and recognition: The carbohydrate structures on the cell surface mediate interactions between cells. nih.gov
Immune response: Glycans on the surface of pathogens can be recognized by the host immune system, and some pathogens use them to evade immune detection.
Protein folding and stability: The addition of sugar chains can influence the proper folding and stability of proteins. glycodepot.com
Signal transduction: Glycosylation can modulate the activity of signaling receptors and other molecules involved in cellular communication.
Given their central role in these fundamental processes, the study of sugar nucleotide metabolism and the glycosylation pathways they fuel is a major focus of research in cell biology, oncology, and neuroscience. nih.govglycodepot.com Alterations in glycosylation are often associated with disease states, including cancer and certain genetic disorders. nih.gov
Rationale for 13C Isotopic Labeling in Biochemical Research
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. vanderbilt.edu While radioactive isotopes have historically been used for this purpose, stable isotopes like carbon-13 (¹³C) offer significant advantages, primarily their non-radioactive nature, which makes them safer to handle and eliminates the need for specialized radioactive material handling protocols.
The use of ¹³C labeling in biochemical research is particularly valuable for:
Metabolic Flux Analysis (MFA): By introducing a ¹³C-labeled substrate into a cell culture or organism, researchers can track the incorporation of the ¹³C atoms into various metabolites. vanderbilt.edunih.gov This allows for the quantitative analysis of the rates of metabolic pathways, providing a detailed picture of cellular metabolism. vanderbilt.edunih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C has a nuclear spin that makes it detectable by NMR spectroscopy. The chemical environment of a ¹³C nucleus influences its resonance frequency, providing detailed structural information about the molecule it is in. researchgate.net This is invaluable for studying enzyme mechanisms and the binding of substrates to enzymes.
Mass Spectrometry (MS): The increased mass of a ¹³C-labeled molecule allows it to be distinguished from its unlabeled counterpart by mass spectrometry. nih.gov This enables researchers to track the flow of the label through metabolic pathways and to quantify the relative abundance of labeled and unlabeled molecules.
The ability to introduce a "heavy" carbon atom into a specific molecule provides a powerful handle for researchers to follow its journey through complex biological systems.
Overview of UDP-D-Galactose-13C (disodium) as a Research Probe
UDP-D-Galactose-¹³C (disodium) is a specialized research tool that combines the biological importance of UDP-Gal with the analytical advantages of ¹³C labeling. medchemexpress.com By replacing one or more of the natural carbon-12 atoms in the galactose portion of the molecule with the heavier ¹³C isotope, researchers can use techniques like NMR and mass spectrometry to study the processes involving this sugar nucleotide with high precision. researchgate.netomicronbio.comomicronbio.com
This labeled compound serves as a probe to investigate various aspects of glycobiology, including:
Enzyme kinetics and mechanisms: Researchers can monitor the enzymatic transfer of the ¹³C-labeled galactose from UDP-Gal to an acceptor molecule, providing insights into the speed and mechanism of glycosyltransferase reactions. researchgate.net
Metabolic pathway elucidation: By tracing the ¹³C label, scientists can follow the conversion of galactose into other sugars and its incorporation into complex glycans, helping to map out metabolic pathways. nih.gov
Glycoconjugate biosynthesis: The use of UDP-D-Galactose-¹³C allows for the detailed study of the synthesis of specific glycoproteins and glycolipids, which can be challenging to study using other methods.
The disodium (B8443419) salt form of the compound ensures its solubility and stability in aqueous solutions used in biochemical assays. The precise location of the ¹³C label within the galactose molecule can be tailored for specific research questions, for instance, labeling at the anomeric carbon (C1) is particularly useful for studying the cleavage of the glycosidic bond. researchgate.netomicronbio.com
Table 1: Applications of UDP-D-Galactose-13C (disodium) in Research
| Research Area | Specific Application | Analytical Technique |
| Enzymology | Studying the kinetics and mechanism of galactosyltransferases. | NMR Spectroscopy, Mass Spectrometry |
| Metabolomics | Tracing the metabolic fate of galactose in cells and organisms. | Mass Spectrometry, NMR Spectroscopy |
| Glycobiology | Investigating the biosynthesis of specific glycans and glycoconjugates. | Mass Spectrometry, NMR Spectroscopy |
| Drug Discovery | Screening for inhibitors of enzymes involved in galactose metabolism. nih.gov | Fluorescence Polarization, NMR Spectroscopy |
Structure
2D Structure
Properties
Molecular Formula |
C15H22N2Na2O17P2 |
|---|---|
Molecular Weight |
611.26 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8+,9-,10+,11-,12-,13-,14-;;/m1../s1/i14+1;; |
InChI Key |
PKJQEQVCYGYYMM-CDLWSAOZSA-L |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[13C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Biosynthetic Pathways and Metabolic Interconversions of Udp D Galactose
Leloir Pathway Dynamics and Regulation
The Leloir pathway is the principal metabolic route for converting galactose into glucose-1-phosphate, a key entry point into glycolysis. nih.govtuscany-diet.net Discovered by Luis F. Leloir, this pathway involves a series of enzymatic reactions that are crucial for utilizing dietary galactose. tuscany-diet.net With the exception of the initial phosphorylation step, the reactions of the Leloir pathway are reversible, allowing for the interconversion of glucose and galactose based on the cell's metabolic needs. tuscany-diet.net
In many organisms, including yeast, the genes encoding the enzymes of the Leloir pathway are tightly regulated at the transcriptional level. nih.gov For instance, in the presence of glucose, the transcription of these genes is repressed. nih.gov Conversely, in the presence of galactose and absence of glucose, a cascade of protein interactions leads to the robust activation of these genes. nih.gov However, in human diploid cell strains, the substitution of glucose with galactose in the culture medium does not significantly alter the activity of the Leloir pathway enzymes. nih.gov
Galactose-1-phosphate uridylyltransferase (GALT) is a central enzyme in the Leloir pathway, catalyzing the reversible transfer of a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate. wikipedia.orgliberty.eduwikipedia.org This enzyme plays a pivotal role in galactose metabolism. uniprot.org
The reaction proceeds via a "ping-pong" mechanism involving a covalent uridylylated enzyme intermediate. wikipedia.orgthesgc.org GALT requires two zinc ions per subunit for its activity. uniprot.org The kinetic parameters of human GALT have been determined, with a Kₘ of 1.25 mM for galactose-1-phosphate and 0.43 mM for UDP-glucose at pH 8.7. uniprot.org The maximal velocity (Vₘₐₓ) under these conditions is 48 μmol/min/mg of protein. uniprot.org
Deficiencies in GALT activity lead to classic galactosemia, a serious inherited metabolic disorder. wikipedia.orgnih.gov Studies on lymphoblasts from individuals with galactosemia have shown that mutations in the GALT gene can lead to a significant reduction or complete absence of labeled ribose formation from ¹³C-labeled galactose, indicating a disruption in the Leloir pathway. nih.gov
UDP-glucose 4-epimerase (GALE), also known as UDP-galactose 4-epimerase, carries out the final and reversible step of the Leloir pathway, converting UDP-galactose to UDP-glucose. wikipedia.org This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. wikipedia.org In humans and some bacteria, GALE also catalyzes the interconversion of UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylgalactosamine (UDP-GalNAc). wikipedia.orguniprot.orgnih.gov
GALE is a homodimeric enzyme that tightly binds one molecule of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) per subunit as a cofactor, which is essential for its catalytic activity. wikipedia.orgnih.gov The conversion of UDP-galactose to UDP-glucose involves a four-step process. wikipedia.org A conserved tyrosine residue in the active site initiates the reaction by abstracting a proton from the 4'-hydroxyl group of the galactose moiety. wikipedia.org This is followed by the transfer of a hydride from the sugar to NAD⁺, forming NADH and a 4-ketopyranose intermediate. wikipedia.orgnih.gov The intermediate then rotates, and the hydride is transferred back from NADH to the opposite face of the ketopyranose, resulting in the inversion of the stereochemistry at the 4' position. wikipedia.org
The binding of a uridine (B1682114) nucleotide, such as UDP, to the enzyme induces a conformational change that increases the reduction potential of the bound NAD⁺, facilitating the hydride transfer. nih.govacs.org Spectrophotometric studies have revealed a charge transfer complex between Tyr149 and NAD⁺, which is influenced by pH and substrate binding. nih.govacs.org
The epimerization reaction catalyzed by GALE is characterized by a non-stereospecific hydride transfer. nih.govacs.org The weakly bound 4-ketopyranosyl intermediate can present either of its faces to the NADH molecule for hydride addition, leading to the formation of either UDP-glucose or UDP-galactose. nih.gov This lack of stereospecificity is a key feature of the enzyme's mechanism, allowing it to efficiently catalyze the reversible interconversion of the two sugar nucleotides. nih.govacs.org
UDP-Glucose 4-Epimerase (GALE) Mediated Conversion of UDP-Glucose to UDP-Galactose
Salvage Pathways Contributing to UDP-Galactose Pool
In addition to the de novo synthesis via the Leloir pathway, cells can also produce UDP-galactose through salvage pathways that recycle monosaccharides. researchgate.net
UDP-sugar pyrophosphorylase (USP) is an enzyme capable of activating various sugar-1-phosphates, including galactose-1-phosphate and glucose-1-phosphate, into their corresponding UDP-sugars. researchgate.netnih.gov This enzyme provides a mechanism for salvaging monosaccharides released during the turnover of cell wall components and other glycoconjugates. frontiersin.org
In the protozoan parasite Leishmania major, USP has been shown to be a key enzyme in a galactose salvage pathway, reversibly converting galactose-1-phosphate to UDP-galactose. nih.govnih.gov This pathway, known as the Isselbacher pathway, is independent of the UDP-glucose-dependent Leloir pathway. nih.gov The Leishmania USP exhibits broad substrate specificity, acting on various hexose (B10828440) and pentose-1-phosphates. nih.gov In plants, USP is also involved in salvaging sugars like arabinose and xylose from cell wall turnover. frontiersin.org
Table 1: Key Enzymes in UDP-D-Galactose Metabolism
| Enzyme | Abbreviation | Function | Pathway |
|---|---|---|---|
| Galactose-1-Phosphate Uridylyltransferase | GALT | Catalyzes the conversion of galactose-1-phosphate and UDP-glucose to UDP-galactose and glucose-1-phosphate. liberty.eduwikipedia.org | Leloir Pathway |
| UDP-Glucose 4-Epimerase | GALE | Catalyzes the reversible interconversion of UDP-glucose and UDP-galactose. wikipedia.org | Leloir Pathway |
| UDP-Sugar Pyrophosphorylase | USP | Catalyzes the formation of UDP-sugars from various sugar-1-phosphates. researchgate.netnih.gov | Salvage Pathway |
| Galactokinase | GALK | Phosphorylates galactose to galactose-1-phosphate. wikipedia.org | Leloir Pathway |
| Phosphoglucomutase | PGM | Interconverts glucose-1-phosphate and glucose-6-phosphate. nih.gov | Leloir Pathway |
Role in Complex Carbohydrate Biosynthesis
UDP-D-Galactose is the primary donor of galactose units for the enzymatic synthesis of complex carbohydrates, which are vital for a multitude of biological functions. ontosight.ai These complex structures include glycoproteins, glycolipids, and various polysaccharides.
Glycoprotein (B1211001) Glycosylation Pathways
Glycosylation is the process of adding sugar chains (glycans) to proteins, and UDP-D-Galactose is a key substrate for the galactosyltransferases involved in this process. ontosight.aibiosynth.com These enzymes transfer galactose from UDP-D-Galactose to acceptor molecules, which are typically N-acetylglucosamine residues on growing glycan chains. ontosight.ai This galactosylation is a crucial step in the maturation of many glycoproteins, influencing their folding, stability, and function. nih.gov Deficiencies in UDP-D-Galactose can lead to defects in the biosynthesis of glycoproteins. nih.gov
Glycolipid Synthesis and Sphingolipid Metabolism (e.g., Cerebrosides)
UDP-D-Galactose is essential for the synthesis of various glycolipids, which are important components of cell membranes. ontosight.ai A prominent example is the synthesis of galactosylceramide (GalCer), a major glycolipid in the myelin sheath of the nervous system. nih.gov The enzyme UDP-galactose:ceramide galactosyltransferase (CGT) catalyzes the transfer of galactose from UDP-D-Galactose to ceramide to form GalCer. nih.govnih.gov This process occurs in the endoplasmic reticulum. mdpi.com Furthermore, UDP-D-Galactose is involved in the synthesis of more complex glycosphingolipids, where galactose is added to glucosylceramide to form lactosylceramide, a precursor for many other glycolipids. mdpi.comresearchgate.net
Table 1: Key Enzymes in UDP-D-Galactose-Dependent Glycolipid Synthesis
| Enzyme | Substrates | Product | Cellular Location |
| UDP-galactose:ceramide galactosyltransferase (CGT) | UDP-D-Galactose, Ceramide | Galactosylceramide (GalCer) | Endoplasmic Reticulum |
| Lactosylceramide synthase | UDP-D-Galactose, Glucosylceramide | Lactosylceramide | Golgi Apparatus |
Lipopolysaccharide (LPS) Assembly in Prokaryotes
In most Gram-negative bacteria, lipopolysaccharide (LPS) is a major component of the outer membrane, providing structural integrity and protection. nih.gov UDP-D-Galactose is a crucial precursor for the biosynthesis of the LPS core oligosaccharide. nih.gov Specific galactosyltransferases utilize UDP-D-Galactose to add galactose residues to the growing LPS molecule. nih.govuniprot.org For example, in Salmonella typhimurium, the galactosyltransferase WaaB is responsible for transferring D-galactose from UDP-D-Galactose to the outer core of the LPS. nih.gov The presence of these galactose units is often critical for bacterial virulence and resistance to host defenses. nih.gov
Biosynthesis of Galactose-Containing Oligosaccharides
UDP-D-Galactose serves as the galactose donor for the synthesis of a wide variety of oligosaccharides. sigmaaldrich.com These reactions are catalyzed by different galactosyltransferases, each with specific acceptor and linkage preferences. The resulting oligosaccharides can be free or attached to proteins or lipids, and they play roles in cell recognition, signaling, and other biological processes.
Cell Wall Polymer Formation in Plants
In plants, UDP-D-Galactose is a vital substrate for the synthesis of non-cellulosic polysaccharides and glycoproteins that are essential components of the cell wall. medchemexpress.com These polymers contribute to the structural integrity and dynamic nature of the plant cell wall. The synthesis of UDP-D-Galactose by UDP-glucose 4-epimerase isoforms is compartmentalized, suggesting that specific isoforms channel UDP-D-Galactose to the biosynthesis of different cell wall polymers like xyloglucan (B1166014) and arabinogalactan (B145846) proteins. nih.gov Disruption of UDP-D-Galactose synthesis can lead to altered cell wall composition and defects in plant development. nih.gov
Table 2: Impact of UDP-D-Galactose Deficiency on Plant Cell Wall Components
| Plant Mutant | Deficient Enzyme | Affected Cell Wall Components | Phenotype |
| rhd1/reb1 (Arabidopsis thaliana) | UDP-D-glucose 4-epimerase (RHD1/UGE4 isoform) | Xyloglucan, Type II arabinogalactan | Swollen root epidermal cells |
Lactose (B1674315) Biosynthesis in Mammalian Systems
In mammals, lactose is the primary sugar in milk and is synthesized exclusively in the mammary glands during lactation. ontosight.ai The synthesis of lactose requires UDP-D-Galactose and glucose. The enzyme complex lactose synthase, composed of β-1,4-galactosyltransferase (β4GalT) and α-lactalbumin, catalyzes the transfer of galactose from UDP-D-Galactose to glucose, forming lactose. nih.gov The expression of the genes involved in the synthesis of UDP-D-Galactose, such as UGP2 and PGM1, and its transport into the Golgi apparatus is significantly upregulated during lactation, indicating their rate-limiting role in milk production. nih.gov
Advanced Methodologies Leveraging Udp D Galactose 13c Disodium
Isotope Tracing and Metabolic Flux Analysis (MFA)
Isotope tracing with compounds like UDP-D-Galactose-13C is a cornerstone of metabolic flux analysis (MFA), a methodology used to quantify the rates of metabolic reactions within a biological system. nih.govyoutube.com By introducing a 13C-labeled substrate, researchers can track the incorporation of the isotope into various downstream metabolites, providing a detailed map of metabolic activity.
Quantification of Intracellular Metabolic Pathway Activity
UDP-D-Galactose-13C enables the precise quantification of the activity of intracellular metabolic pathways. For instance, in studies of galactosemia, a genetic disorder affecting galactose metabolism, fibroblasts from patients and healthy controls were cultured with [U-13C]-galactose. nih.gov The subsequent analysis of metabolites like [U13C]-galactose-1-phosphate and [13C6]-UDP-galactose allowed for the quantitative assessment of residual galactose metabolism, highlighting the differences between classical and variant forms of the disease. nih.gov This approach provides a sensitive method to determine the capacity of cells to metabolize galactose. nih.gov
Similarly, MFA has been employed to study the metabolic response of endothelial cells to various inhibitors. nih.gov By using 13C-labeled substrates, researchers can estimate changes in metabolic fluxes, such as those in the pentose (B10789219) phosphate (B84403) pathway and the tricarboxylic acid (TCA) cycle, in response to metabolic perturbations. nih.gov
| Study Focus | Key Finding | Organism/Cell Type | Reference |
|---|---|---|---|
| Galactosemia Research | GMP in fibroblasts using [U-13C]-galactose can discriminate between classical and variant galactosemia patients and healthy controls. | Human Fibroblasts | nih.gov |
| Endothelial Cell Metabolism | Inhibition of glycolytic side pathways alters metabolic network activity, including the pentose phosphate pathway and TCA cycle. | Human Umbilical Vein Endothelial Cells (HUVEC) | nih.gov |
| Bacterial Metabolism | E. coli exhibits distinct metabolic states when grown on glucose versus galactose, with different transcriptional control over metabolic fluxes. | Escherichia coli | embopress.org |
Elucidation of Carbon Flow Through Glycolytic and Glycogenic Routes
The use of UDP-D-Galactose-13C is instrumental in tracing the flow of carbon atoms through central metabolic pathways. In the context of galactose metabolism, UDP-galactose is a key intermediate in the Leloir pathway, which converts galactose to glucose-1-phosphate. wikipedia.org This glucose-1-phosphate can then enter glycolysis to be metabolized for energy or be used for glycogen (B147801) synthesis.
Studies using 13C-labeled galactose in lymphoblasts from galactosemic patients have demonstrated residual activity of the Leloir pathway. nih.gov The pattern of 13C enrichment in ribose, a product of the pentose phosphate pathway which branches from glycolysis, confirmed that galactose was being converted to glucose and subsequently metabolized. nih.gov This provides direct evidence of carbon flow from galactose through these interconnected pathways.
Application in Investigating Metabolic Regulation and Perturbations
By tracing the fate of 13C from labeled UDP-galactose, researchers can investigate how metabolic networks are regulated and how they respond to perturbations, such as genetic mutations or the introduction of therapeutic agents. For example, large-scale 13C-flux analysis in Escherichia coli mutants has been used to uncover the transcriptional control of metabolism when grown on different sugars like glucose and galactose. embopress.org This revealed that the bacterium actively limits its galactose catabolism, a key regulatory insight. embopress.org
Furthermore, in studies of endothelial cells, 13C MFA has shown that inhibiting specific metabolic pathways can lead to systemic changes in the metabolic network, underscoring the importance of understanding these broader effects when developing targeted therapies. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that can provide detailed structural and dynamic information about molecules. The incorporation of 13C into UDP-D-galactose significantly enhances the utility of NMR in metabolic studies.
13C NMR for Monitoring Substrate and Product Labeling
13C NMR is highly effective for monitoring the incorporation of the 13C label from UDP-D-Galactose-13C into various substrates and products. The use of 13C-enriched substrates substantially increases the sensitivity of 13C-NMR spectroscopy, allowing for the analysis of much smaller quantities of material and in shorter timeframes compared to non-enriched samples. oup.com
In a study of glycoprotein (B1211001) synthesis, uniformly 13C-enriched galactose was enzymatically attached to ovalbumin. nih.gov The resulting 13C NMR spectra showed well-resolved resonances for each of the six carbons of the attached galactose, allowing for detailed analysis of its motion. nih.gov Similarly, the specificity of galactosyltransferase has been examined by attaching 13C-enriched galactose to ovalbumin and analyzing the resulting glycopeptides by 13C-NMR. nih.gov The spectra revealed distinct peaks for the anomeric carbon of galactose, providing insights into the enzyme's specificity. nih.gov
| Metabolite | Carbon Atom | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| D-Galactose (Anomeric Carbon) | C1 | 104.20, 104.39 | nih.gov |
| [nicotinamide-4-13C]NAD+ (in wild-type epimerase) | C4 | 149.9 | nih.gov |
| [nicotinamide-4-13C]NAD+ (in Y149F-epimerase mutant) | C4 | 152.6 | nih.gov |
Heteronuclear NMR (e.g., 1H-13C HSQC) in Structural and Mechanistic Studies
Heteronuclear NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, provide correlations between different types of nuclei, most commonly 1H and 13C. These methods are invaluable for detailed structural elucidation and for studying the mechanisms of enzyme-catalyzed reactions.
For instance, in the study of UDP-galactose 4-epimerase, an enzyme that interconverts UDP-galactose and UDP-glucose, NMR studies with [nicotinamide-4-13C]NAD+ have been used to probe the electrostatic interactions between the coenzyme and amino acid residues at the active site. nih.gov The changes in the 13C chemical shift of the NAD+ upon mutation of key residues provided evidence for an electrostatic model of enzyme activation. nih.gov While not directly using labeled UDP-galactose, this demonstrates the power of heteronuclear NMR in understanding the enzymatic machinery that processes it. More advanced ultrafast 2D NMR techniques are also being developed to study complex metabolic mixtures, which could be applied to systems utilizing UDP-D-Galactose-13C. rsc.org
Probing Enzyme-Substrate Interactions and Conformational Dynamics
The introduction of a ¹³C label into UDP-Galactose provides a non-invasive spectroscopic probe for investigating the intricate interactions between this sugar nucleotide and its target enzymes, primarily glycosyltransferases. Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique in this domain, as the ¹³C nucleus has a distinct magnetic moment that can be monitored to reveal details about its chemical environment.
When UDP-D-Galactose-¹³C binds to an enzyme's active site, changes in the ¹³C chemical shifts can be observed. These shifts provide high-resolution information on binding events, the conformation of the bound substrate, and the electrostatic environment of the active site. For instance, studies on UDP-galactose 4-epimerase have utilized ¹³C-labeled NAD⁺, a coenzyme that works in concert with UDP-Galactose, to probe the active site. nih.gov Research showed that mutating key amino acid residues, such as Tyrosine 149 and Lysine 153, resulted in significant perturbations of the ¹³C chemical shift of the bound coenzyme, revealing their crucial roles in electrostatic interactions that regulate enzymatic activity. nih.gov This approach supports an electrostatic model where specific residues modulate the reactivity of NAD⁺, a process that is activated by the binding of uridine (B1682114) nucleotides like UDP-Galactose. nih.gov
Furthermore, isotope labeling can be used to study the conformational dynamics of enzymes upon substrate binding. Molecular dynamics simulations on enzymes like polypeptide N-acetylgalactosaminyltransferase have shown that the presence of the donor substrate (e.g., UDP-GalNAc, a related molecule) and the acceptor peptide induces significant conformational changes. nih.gov These studies reveal that specific loops near the active site can transition between "open" and "closed" states, a process gated by conserved residues that interact with the UDP moiety of the substrate. nih.gov Such dynamic movements are essential for ligand binding, catalysis, and product release. Real-time NMR monitoring can further track the formation of intermediates and products during the enzymatic reaction, providing kinetic and mechanistic insights. nih.gov
Table 1: ¹³C NMR Chemical Shifts of [nicotinamide-4-¹³C]NAD⁺ Bound to Wild-Type and Mutant UDP-Galactose 4-Epimerase
Data illustrates how mutations in the enzyme's active site affect the chemical environment of the NAD⁺ coenzyme, as measured by ¹³C NMR spectroscopy. This reflects changes in enzyme-substrate and enzyme-coenzyme interactions.
| Enzyme Variant | ¹³C Chemical Shift (ppm) | Perturbation from Wild-Type (ppm) |
|---|---|---|
| Wild-Type Epimerase | 149.9 | - |
| S124A Mutant | 150.1 | +0.2 |
| Y149F Mutant | 152.6 | +2.7 |
| S124A/Y149F Double Mutant | 152.7 | +2.8 |
| K153M Mutant | 150.8 | +0.9 |
Source: Adapted from research findings on UDP-galactose 4-epimerase. nih.gov
Mass Spectrometry (MS) Based Approaches
Mass spectrometry has become an indispensable tool in glycomics and metabolomics. The use of stable isotope-labeled compounds like UDP-D-Galactose-¹³C significantly enhances the capabilities of MS-based methods, improving quantification accuracy, structural elucidation, and metabolic flux analysis.
Quantification of Labeled Metabolites and Glycans
One of the major challenges in metabolomics is the accurate quantification of metabolites present in complex biological samples. Stable Isotope Labeling (SIL) combined with MS offers a robust solution. doi.org By introducing a known amount of a ¹³C-labeled internal standard that is chemically identical to the analyte of interest, variations arising from sample preparation and instrument response can be normalized.
In the context of glycosylation, UDP-D-Galactose-¹³C can be used to metabolically label newly synthesized glycans. As cells consume the labeled precursor, the ¹³C atoms are incorporated into the galactose moieties of glycoproteins and glycolipids. These labeled glycans can then be distinguished from their pre-existing, unlabeled (¹²C) counterparts by their increased mass. An analytical method using ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) can simultaneously quantify the concentration of sugar metabolites and their mass isotopologue distribution (MID). rsc.orgnih.gov This allows for the precise measurement of both the total pool size of a specific glycan and the rate of its synthesis. Such methods have demonstrated high linearity and low detection limits for various sugar metabolites. nih.govnih.gov
Table 2: Performance of a UPLC-ESI-MS/MS Method for UDP-Sugar Quantification
This table showcases the sensitivity and linearity of a typical mass spectrometry-based method for quantifying UDP-glucose and UDP-galactose, which are critical parameters for analyzing labeled metabolites.
| Compound | Limit of Detection (LOD) (ng·mL⁻¹) | Limit of Quantification (LOQ) (ng·mL⁻¹) | Linear Range (ng/mL) | Coefficient of Determination (r²) |
|---|---|---|---|---|
| UDP-glucose | 0.50 | 1.67 | 31.25 - 500 | >0.99 |
| UDP-galactose | 0.70 | 2.33 | 31.25 - 500 | >0.99 |
Source: Adapted from data on the quantification of UDP-sugars in maize. nih.gov
Elucidation of Glycoconjugate Structures with Isotopic Signatures
Determining the intricate structures of glycans is a significant analytical challenge due to their branched nature and the presence of numerous isomers. Isotopic labeling provides a powerful handle for structural analysis using tandem mass spectrometry (MS/MS). When a ¹³C-labeled glycan is fragmented in the mass spectrometer, the resulting product ions retain the isotopic label, creating a characteristic mass shift. nih.gov
This isotopic signature helps to distinguish glycan-derived fragments from other ions in the spectrum and confirms the elemental composition of the fragments. nih.gov For example, in a technique known as isotopic signature transfer and mass pattern prediction (IsoStamp), metabolic labeling is used to create an isotopic pattern in glycopeptides, allowing them to be targeted for MS/MS analysis in a complex mixture. nih.gov This approach has enabled the identification of hundreds of intact N- and O-glycopeptides, many of which were previously uncharacterized. nih.gov The predictable mass difference between the labeled (¹³C) and unlabeled (¹²C) versions of a glycan or glycopeptide simplifies data analysis and increases confidence in structural assignments. nih.gov
Integration with Metabolomics and Fluxomics Workflows
UDP-D-Galactose-¹³C is a key tracer molecule for metabolic flux analysis (MFA), a technique used to measure the rates of reactions in a metabolic network. nih.gov By supplying cells with a ¹³C-labeled precursor, researchers can track the flow of carbon atoms through various interconnected pathways.
In a typical workflow, cells are cultured with a ¹³C-labeled nutrient, such as ¹³C-glucose, which is then converted through glycolysis and other pathways into nucleotide sugars, including UDP-D-Galactose-¹³C. nih.govfrontiersin.org The extent and pattern of ¹³C incorporation into downstream metabolites and glycoconjugates are then measured by MS. acs.orgbiorxiv.org This data provides a dynamic snapshot of cellular metabolism, revealing how different pathways are utilized under specific conditions. For example, studies have used ¹³C-glucose tracing to show how cancer cells reroute glucose metabolism to increase the production of specific monosaccharides for aberrant cell-surface glycan synthesis. biorxiv.org The integration of stable isotope labeling with untargeted metabolomics provides a global overview of the cellular fate of precursor metabolites, enabling the discovery of novel metabolic pathways and regulatory mechanisms. nih.govacs.org
Table 3: Relative Abundance of ¹³C-Labeled Nucleotide Sugars in Different Cancer Cell Lines
This table shows the differential commitment of glucose to nucleotide-sugar synthesis in two cell lines, as determined by ¹³C-glucose tracing and mass spectrometry. This reflects differences in metabolic flux through glycosylation pathways.
| Metabolite Pool | Cell Line 1 (e.g., 8988-S) - Total Amount (Relative) | Cell Line 1 - ¹³C-Labeled Amount (Relative) | Cell Line 2 (e.g., 8988-T) - Total Amount (Relative) | Cell Line 2 - ¹³C-Labeled Amount (Relative) |
|---|---|---|---|---|
| UDP-hexose (UDP-glucose/UDP-galactose) | High | High | Low | Low |
| GDP-fucose | High | High | Low | Low |
| UDP-HexNAc (UDP-GlcNAc/UDP-GalNAc) | High | High | Low | Low |
Source: Based on findings from ¹³C-glucose tracing in cancer cell metabolism. biorxiv.org
Development and Application of Labeled Probes
Beyond its use as a metabolic tracer, UDP-D-Galactose-¹³C can serve as a scaffold for the chemical synthesis of sophisticated molecular probes designed for specific applications, such as real-time monitoring of enzyme activity.
Glycosylation Fluorescent Probes for Real-Time Enzyme Activity Monitoring
High-throughput screening for inhibitors of glycosyltransferases is a critical part of drug discovery. This requires simple and robust assays that can monitor enzyme activity in real time. One strategy involves creating fluorescent derivatives of UDP-Galactose that act as donor substrates for galactosyltransferases. nih.gov
In one approach, a fluorescent reporter group is attached to the UDP-Galactose molecule. The fluorescence properties of this probe are designed to change upon binding to the target enzyme or upon the catalytic transfer of the galactose moiety. For example, novel UDP-Galactose derivatives have been developed where the fluorescence emission is quenched upon specific binding to a galactosyltransferase. nih.gov This quenching effect can be used as a readout in ligand-displacement assays to screen for potential inhibitors. The development of such probes facilitates high-throughput screening by providing a direct and continuous measure of enzyme-ligand interactions. nih.gov Another strategy monitors the reaction by detecting the product, UDP. Specialized europium-based luminescent reporters can bind to the newly formed UDP, resulting in a change in luminescence that directly correlates with enzyme activity over time. researchgate.net These advanced probes are invaluable tools for dissecting the kinetics of glycosyltransferases and for identifying new therapeutic agents.
Unnatural Sugar Nucleotide Synthesis and Their Utility
Unnatural sugar nucleotides are variants of their natural counterparts, modified in the sugar moiety or the nucleoside base. These molecules, including isotopically labeled versions like UDP-D-Galactose-¹³C, are not typically found in vivo but can be synthesized and utilized by cellular machinery. nih.gov Their synthesis and application provide profound insights into biological processes that are otherwise difficult to study. nih.govnih.gov
The predominant strategy for producing unnatural sugar nucleotides is the chemoenzymatic approach, which marries the flexibility of chemical synthesis with the high specificity of enzymatic reactions. researchgate.netacs.org This method generally follows a two-block pathway:
Synthesis of Labeled Sugar-1-Phosphate: The process begins with a chemically synthesized, isotopically labeled monosaccharide. For UDP-D-Galactose-¹³C, this would be D-Galactose labeled with ¹³C at one or more positions (e.g., D-Galactose-1-¹³C or uniformly labeled D-[U-¹³C]Galactose). iaea.orgxml-journal.net This labeled sugar is then phosphorylated at the anomeric carbon (C1) to produce the corresponding sugar-1-phosphate, a reaction often catalyzed by a specific kinase enzyme.
Enzymatic Pyrophosphorylation: The resulting labeled sugar-1-phosphate is then coupled with Uridine Triphosphate (UTP) in a reaction catalyzed by a UDP-sugar pyrophosphorylase (USP) or a similar uridylyltransferase. nih.govresearchgate.net These enzymes exhibit a degree of substrate promiscuity, meaning they can accept various modified sugar-1-phosphates, including isotopically labeled ones, to generate the final UDP-sugar product. acs.org
One documented chemoenzymatic route involves converting uniformly ¹³C-enriched glucose ([U-¹³C]glucose) through a sequence of four enzymatic steps to create [U-¹³C]UDP-galactose. nih.gov This highlights the feasibility of multi-enzyme, one-pot syntheses to produce these valuable reagents efficiently.
Table 1: Chemoenzymatic Synthesis of Labeled UDP-Galactose
| Step | Description | Key Components | Outcome |
| 1. Precursor Synthesis | Chemical synthesis of ¹³C-labeled D-Galactose. | Nitromethane-¹³C or other ¹³C sources. | D-Galactose-1-¹³C or D-[U-¹³C]Galactose. iaea.orgxml-journal.net |
| 2. Phosphorylation | Enzymatic conversion of the labeled galactose to galactose-1-phosphate. | Galactokinase, ATP. | D-Galactose-¹³C-1-phosphate. |
| 3. Pyrophosphorylation | Enzymatic coupling of the sugar phosphate with UTP. | UDP-sugar pyrophosphorylase (USP). | UDP-D-Galactose-¹³C. nih.govnih.gov |
The utility of UDP-D-Galactose-¹³C and similar unnatural sugar nucleotides is extensive, primarily revolving around their role as molecular tracers and probes.
Detailed Research Findings:
A key application is in the field of NMR spectroscopy . By using UDP-D-Galactose-¹³C as a donor substrate for galactosyltransferases, researchers can enzymatically attach ¹³C-labeled galactose units to the carbohydrate chains of glycoproteins. nih.gov The presence of the ¹³C nucleus, with its distinct magnetic properties, significantly enhances the NMR signal, allowing for the detailed study of glycan structure and dynamics. oup.com For example, a study on hen ovalbumin used enzymatically incorporated [U-¹³C]galactose to investigate the internal motions of the carbohydrate moiety, revealing insights into its flexibility and interaction with the protein backbone. nih.gov The analysis of ¹³C-¹³C spin-coupled multiplet components provides detailed information on metabolic pathways, distinguishing between direct conversion and indirect routes like the Cori cycle. nih.gov
Furthermore, these labeled molecules are crucial for elucidating enzyme mechanisms . The interaction of [nicotinamide-4-¹³C]NAD+ with UDP-galactose 4-epimerase, an enzyme that interconverts UDP-galactose and UDP-glucose, was studied using ¹³C NMR. nih.gov This allowed researchers to probe the electrostatic interactions within the enzyme's active site, providing a clearer understanding of how the coenzyme's reactivity is regulated. nih.gov
In metabolic studies , UDP-D-Galactose-¹³C serves as a tracer to follow the fate of galactose in various biosynthetic pathways. nih.gov When cells are supplied with ¹³C-labeled glucose or galactose, the label is incorporated into the nucleotide sugar pool and subsequently into a wide range of glycoconjugates. nih.gov Analyzing the distribution of the ¹³C label in the final products by mass spectrometry or NMR helps to map metabolic fluxes and understand how cells synthesize essential components like cell wall polysaccharides. nih.gov
Table 2: Applications of UDP-D-Galactose-¹³C in Research
| Application Area | Methodology | Research Focus | Key Findings |
| Structural Biology | NMR Spectroscopy | Studying the structure and motion of glycoprotein-bound carbohydrates. | Revealed the internal flexibility and rotational dynamics of terminal galactose residues on ovalbumin. nih.gov |
| Enzymology | NMR Spectroscopy | Probing enzyme active sites and reaction mechanisms. | Elucidated the electrostatic interactions regulating NAD+ reactivity in UDP-galactose 4-epimerase. nih.gov |
| Metabolic Research | NMR & Mass Spectrometry | Tracing metabolic pathways of sugars in vivo. | Allowed for the quantification of hepatic glucose and galactose metabolism by analyzing labeled urinary glucuronides. nih.gov |
| Glycobiology | Chemoenzymatic Synthesis | Creating probes for studying glycoconjugate biosynthesis. | Facilitated the synthesis of labeled standards for unambiguous biochemical assay development. acs.org |
The development of methods to synthesize unnatural sugar nucleotides like UDP-D-Galactose-¹³C has armed scientists with powerful tools. nih.govwikipedia.org They enable precise investigations into the synthesis, structure, and function of complex carbohydrates, which are central to numerous biological processes, from cell signaling to immunity.
Enzymological Characterization and Kinetic Studies
Galactosyltransferase Specificity and Catalytic Mechanisms
Galactosyltransferases are a class of enzymes that catalyze the transfer of a galactose moiety from UDP-galactose to an acceptor molecule, which can be a carbohydrate, protein, or lipid. The use of UDP-α-D-Galactose-13C has been instrumental in elucidating the intricacies of these enzymes.
The substrate specificity of galactosyltransferases can be meticulously profiled using uniformly 13C-enriched UDP-galactose. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique employed in these studies. By transferring the 13C-labeled galactose to a potential acceptor substrate, the resulting product can be analyzed by 13C-NMR. This provides precise information about the site of galactosylation and the stereochemistry of the newly formed glycosidic bond.
For instance, in a study investigating the specificity of bovine N-acetylglucosaminide-β-(1→4)-galactosyltransferase, uniformly 13C-enriched D-galactose was enzymatically transferred from UDP-D-galactose to the carbohydrate chains of hen ovalbumin. nih.gov Subsequent hydrolysis and chromatographic separation of the glycopeptide fractions, followed by 13C-NMR analysis, revealed distinct signals for the anomeric carbon of the transferred galactose. These signals corresponded to galactose attached to different positions on the acceptor N-acetylglucosamine residue, which was in turn linked to mannose residues in the glycopeptide chains. nih.gov This approach demonstrated that the enzyme could transfer galactose to different branches of the carbohydrate chain, providing quantitative data on the enzyme's selectivity. nih.gov
The use of 13C-labeled UDP-galactose offers a significant advantage over traditional methods, as it allows for the direct, non-destructive observation of the reaction products and provides detailed structural information. nih.gov
Isotopically labeled substrates are crucial for determining the kinetic parameters of glycosyltransferases, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). While direct reports on the use of UDP-α-D-Galactose-13C for determining these parameters are not prevalent in the reviewed literature, studies using other isotopically labeled versions of UDP-galactose, such as with deuterium (B1214612), provide a clear framework for how such experiments would be conducted.
Kinetic isotope effect (KIE) studies, for example, measure the change in reaction rate when an atom in the substrate is replaced with its heavier isotope. These studies provide profound insights into the transition state of the enzymatic reaction. A study on galactosyltransferase from bovine milk utilized [1-²H]-UDP-galactose to probe the reaction mechanism. nih.gov The observed secondary deuterium isotope effects on Vmax and Vmax/KM indicated that the transition state has significant sp² character at the anomeric carbon of the galactose moiety. This suggests that the cleavage of the bond between galactose and UDP is more advanced than the formation of the new bond with the acceptor substrate in the transition state. nih.gov
Similar KIE experiments could be designed using UDP-α-D-[1-¹³C]galactose to further probe the transition state structure and the catalytic mechanism of various galactosyltransferases. The data from such studies are invaluable for understanding how these enzymes achieve their remarkable specificity and catalytic efficiency.
| Enzyme | Labeled Substrate | Kinetic Parameter | Value | Significance |
| Galactosyltransferase | [1-²H]-UDP-galactose | α-Secondary Deuterium KIE on Vmax | 1.21 ± 0.04 | Supports a dissociative, SN1-like transition state with significant oxocarbenium ion character. |
| Galactosyltransferase | [1-²H]-UDP-galactose | α-Secondary Deuterium KIE on Vmax/KM | 1.05 ± 0.04 | Provides further evidence for an advanced degree of bond cleavage in the transition state. |
This table presents data from a study using a deuterated isotopologue, illustrating the type of kinetic analysis that can be performed with isotopically labeled substrates like UDP-α-D-Galactose-13C.
The identification of potent and specific inhibitors of glycosyltransferases is a significant area of research, with potential applications in the development of therapeutic agents. nih.gov Labeled substrates like UDP-α-D-Galactose-13C can be employed in high-throughput screening assays to identify such inhibitors.
In a typical assay, the transfer of the 13C-labeled galactose from UDP-α-D-Galactose-13C to an acceptor substrate is monitored in the presence of potential inhibitory compounds. A decrease in the formation of the 13C-labeled product, which can be detected by methods such as mass spectrometry or NMR, would indicate inhibitory activity. This approach allows for the sensitive and direct measurement of enzyme inhibition, facilitating the discovery of new lead compounds.
Mechanistic Investigations of UDP-Sugar Interconverting Enzymes
UDP-α-D-Galactose-13C is also a valuable probe for studying enzymes that interconvert UDP-sugars, such as UDP-galactose 4-epimerase.
UDP-galactose 4-epimerase (GalE) catalyzes the reversible conversion of UDP-galactose to UDP-glucose. medcraveonline.com This reaction is crucial for galactose metabolism. The catalytic mechanism involves the transient reduction of a tightly bound NAD⁺ cofactor. medcraveonline.com
While direct kinetic studies using UDP-α-D-Galactose-13C are not extensively documented, research using other isotopic labels has been pivotal in elucidating the enzyme's mechanism. For instance, studies with UDP-4-[²H]-GlcA and a related epimerase have used in situ NMR to follow the conversion, demonstrating the retention of the deuterium label in the product. nih.gov This indicates that the hydride transfer is stereospecific.
Furthermore, NMR studies using ¹³C-labeled NAD⁺ have shown that the binding of the UDP-sugar substrate induces a polarization of the nicotinamide (B372718) ring's π-electrons, which in turn elevates the reduction potential of NAD⁺, facilitating the initial oxidation of the substrate. researchgate.net
| Enzyme | Labeled Component | Technique | Observation | Mechanistic Implication |
| UDP-galactose 4-epimerase | [nicotinamide-4-¹³C]NAD | ¹³C-NMR | Downfield shift of the ¹³C-signal upon UDP binding. | Uridine (B1682114) nucleotide binding activates NAD⁺ for reduction. |
| UDP-glucuronic acid 4-epimerase | UDP-4-[²H]-GlcA | NMR | Complete retention of deuterium at C4 of the product. | The epimerization involves two stereospecific hydrogen transfer steps. |
A key feature of the UDP-galactose 4-epimerase reaction is the formation of a transient 4'-ketopyranose intermediate. nih.govwisc.edu The use of isotopically labeled substrates can help in trapping and characterizing such fleeting intermediates. For example, the reaction can be carried out with a labeled substrate and then quenched at very short time intervals, followed by analysis using sensitive techniques like mass spectrometry or NMR to detect the intermediate.
The mechanism is understood to proceed through the oxidation of the 4'-hydroxyl group of the galactose moiety to a ketone, with the concomitant reduction of NAD⁺ to NADH. medcraveonline.com This is followed by a rotation of the 4-ketopyranose intermediate within the active site, allowing for the stereospecific reduction by NADH from the opposite face to yield UDP-glucose. nih.govwisc.edu The use of UDP-α-D-Galactose-13C in such studies could provide further details on the conformation and electronic environment of this key intermediate.
Site-Directed Mutagenesis and Functional Characterization of Active Site Residues
Site-directed mutagenesis is a powerful technique used to pinpoint the functional roles of specific amino acids within an enzyme's active site. By systematically replacing residues and analyzing the kinetic consequences, researchers can map the architecture of substrate binding pockets and identify key catalytic players.
In studies of galactosyltransferase (β-1,4-galactosyltransferase) , site-directed mutagenesis was employed to identify the binding sites for UDP-galactose. nih.gov Mutations of amino acids Phe-305, Pro-306, Asn-307, and Asn-308 to leucine, valine, and serine, respectively, resulted in dramatic decreases in enzyme activity. Kinetic analysis revealed that the Michaelis constant (Km) values for UDP-galactose were significantly higher for these mutants compared to the wild-type enzyme, indicating a reduced affinity for the sugar nucleotide donor. nih.gov Specifically, the Km values for the F305L, P306V, N307S, and N308S mutants were 9-, 11-, 50-, and 20-fold higher, respectively. nih.gov This suggests that these residues are intimately involved in the binding of UDP-galactose or are located near its binding region. nih.gov
For UDP-galactopyranose mutase (UGM) from Klebsiella pneumoniae, a flavoenzyme that catalyzes the conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf), mutagenesis of highly conserved arginine residues was performed. nih.govnih.gov The substitution of Arg174 and Arg280 with alanine (B10760859) completely abolished detectable enzyme activity. nih.gov This finding highlights their critical catalytic roles and suggests they are essential for the proper binding of the UDP-galactose substrate. nih.gov Further studies on eukaryotic UGMs from Aspergillus fumigatus and Trypanosoma cruzi identified other crucial residues. mst.edu Variants such as F66A, Y104A, Q107A, N207A, and Y317A exhibited 200- to 1000-fold decreases in kcat/KM values, underscoring their importance in achieving maximal catalytic activity by promoting the transition state conformation. mst.edu
In the case of α-1,3-galactosyltransferase (α3GT) , which is responsible for synthesizing the α-galactose epitope, mutagenesis studies targeted a highly conserved region from His315 to Ser318. researchgate.net The results showed that His315 and Asp316 strongly influence catalytic activity. The negative charge on Asp316 was found to be particularly crucial for catalysis, as its interaction with Arg202 is necessary to maintain an active site structure that allows for the competent binding of UDP-galactose. researchgate.net
Table 1: Kinetic Parameters of Site-Directed Mutants of Galactosyltransferase
| Mutant | Fold Increase in Km for UDP-galactose | Reference |
|---|---|---|
| F305L | 9 | nih.gov |
| P306V | 11 | nih.gov |
| N307S | 50 | nih.gov |
| N308S | 20 | nih.gov |
| F305L/P306V/N307S/N308S | No Activity | nih.gov |
Structural Biology of Enzymes Interacting with UDP-D-Galactose
Structural biology provides a three-dimensional framework for understanding the intricate interactions between enzymes and their substrates. X-ray crystallography and computational modeling have been pivotal in visualizing the binding of UDP-D-Galactose and deciphering the conformational changes that orchestrate catalysis.
X-Ray Crystallography of Enzyme-Substrate/Cofactor Complexes
X-ray crystallography allows for the determination of atomic-resolution structures of enzyme-substrate complexes, offering a static snapshot of the active site.
The structure of UDP-galactopyranose mutase (UGM) from Klebsiella pneumoniae bound to its substrate has been solved in both oxidized and reduced states. nih.govnih.gov In the reduced, active form of the enzyme, the C1 atom of the galactose moiety is positioned just 3.6 Å from the nucleophilic N5 atom of the flavin cofactor. nih.gov This proximity provides strong crystallographic evidence supporting a covalent catalytic mechanism. nih.govnih.gov In contrast, in the oxidized enzyme, the galactose C1 is a distant 8 Å from the flavin N5, indicating that the substrate is not poised for catalysis in this state. nih.gov
Crystal structures of UDP-galactose 4-epimerase from E. coli, an enzyme that interconverts UDP-galactose and UDP-glucose, have been determined with various UDP-sugar analogs. nih.govwisc.edu These structures reveal that the active site can accommodate different sugar moieties through minor rearrangements of water molecules, rather than significant conformational changes in the protein backbone. nih.gov The structure of the human epimerase complexed with NADH and UDP-N-acetylglucosamine (UDP-GlcNAc) showed a larger active site cavity compared to its bacterial counterpart, explaining its ability to process a broader range of substrates. wisc.edu
For bovine β4galactosyltransferase (β4Gal-T1) , the crystal structure was solved with and without bound UDP-galactose. embopress.org In the substrate-bound complex, clear electron density was observed for the uridine diphosphate (B83284) portion, which is stabilized by hydrogen bonds with conserved residues, including the Asp252ValAsp254 motif. However, the density for the galactose residue itself was weak, suggesting it may be in a disordered conformation or was cleaved during the experiment. embopress.org
A high-resolution (1.53 Å) structure of the catalytic domain of α-1,3-galactosyltransferase (α3GT) with bound UDP and a Mn2+ cofactor provided a much clearer picture of the active site. semanticscholar.org This structure revealed that a C-terminal segment (residues 358–368), which was previously thought to be mobile, adopts a highly structured conformation and forms part of the active site, directly interacting with the UDP phosphates. semanticscholar.org
Table 2: Key Structural Insights from X-Ray Crystallography
| Enzyme | Organism | Key Finding | Resolution (Å) | Reference |
|---|---|---|---|---|
| UDP-galactopyranose mutase (reduced) | Klebsiella pneumoniae | Substrate C1 is 3.6 Å from flavin N5, supporting covalent catalysis. | 2.5 | nih.gov |
| UDP-galactose 4-epimerase | Escherichia coli | Active site accommodates various sugars with minimal protein changes. | 1.65 - 1.8 | nih.gov |
| β4galactosyltransferase (β4Gal-T1) | Bovine | Clear electron density for UDP portion, stabilized by Asp252ValAsp254 motif. | 2.4 | embopress.org |
| α-1,3-Galactosyltransferase (α3GT) | Bovine | High-resolution view of active site with structured C-terminus binding UDP. | 1.53 | semanticscholar.org |
Molecular Modeling and Docking Simulations of Reaction Mechanisms
Computational methods, including molecular modeling and docking simulations, complement experimental data by providing dynamic insights into reaction mechanisms that are often difficult to capture crystallographically.
Molecular dynamics simulations of UDP-galactopyranose mutase (UGM) have revealed the importance of conformational changes for substrate binding. nih.gov These simulations indicated that a mobile loop, observed in all crystal structures, must move to allow the enzyme to bind UDP-galactose. This movement enables a critical residue, Arg174, which is not in the active site in the open conformation, to move and interact with the pyrophosphoryl group of the substrate, highlighting the dynamic nature of catalysis. nih.gov
For enzymes like UDP-glucuronosyltransferases (UGTs) , homology modeling and molecular docking have been used to predict how substrates bind. nih.gov In a study on UGT1A10, docking simulations placed the 7-hydroxycoumarin substrate with its hydroxyl group oriented towards the catalytic histidine residue and the UDP-glucuronic acid cofactor, consistent with the known reaction mechanism. nih.gov Such models are valuable for predicting the binding modes of various substrates and designing specific probes or inhibitors. nih.govmdpi.com
Investigation of Electrostatic Interactions and Catalytic Activation
The electrostatic environment of an enzyme's active site plays a crucial role in stabilizing transition states and activating cofactors and substrates for catalysis.
In UDP-galactose 4-epimerase , the activation of the NAD+ cofactor is governed by intricate electrostatic interactions. nih.gov NMR studies using [nicotinamide-4-13C]NAD+ revealed that the reactivity of NAD+ is modulated by nearby charged residues. An electrostatic repulsion between the positively charged Lys153 and the nicotinamide ring enhances the reactivity of NAD+. Conversely, the phenolate (B1203915) group of Tyr149 opposes this positive field, thereby attenuating NAD+ reactivity. nih.gov The binding of the uridine nucleotide portion of the substrate induces a conformational change that repositions Tyr149, relieving its attenuating effect and leading to the activation of NAD+ for the catalytic cycle. nih.gov The catalytic mechanism involves the transient formation of a UDP-4-ketohexopyranose intermediate as NAD+ is reduced to NADH. medcraveonline.com This process is dependent on a base catalyst, likely Tyr149, abstracting a proton from the sugar's 4'-hydroxyl group. researchgate.net
Research Oriented Synthetic Methodologies for Udp α D Galactose 13c Disodium
The synthesis of isotopically labeled nucleotide sugars such as Uridine (B1682114) Diphosphate-α-D-Galactose-13C (UDP-α-D-Galactose-13C) is crucial for a variety of research applications, including metabolic flux analysis and as tracer molecules in drug development. medchemexpress.com The methodologies employed are often sophisticated, aiming for high efficiency, purity, and scalability.
Application in Biological Systems and Disease Mechanisms Research Models
Investigations in Microbial Metabolism
The study of carbohydrate metabolism in microbes is fundamental to understanding their physiology, pathogenicity, and industrial applications. UDP-α-D-Galactose-13C is a valuable tool for elucidating the pathways that synthesize and consume UDP-Gal in parasites and bacteria.
Glycocalyx Biosynthesis in Parasites (e.g., Leishmania major)
The protozoan parasite Leishmania major is surrounded by a dense glycocalyx, a carbohydrate-rich surface coat essential for its survival, development in the sandfly vector, and virulence in the mammalian host. researchgate.netwikipedia.orgnih.gov This glycocalyx is composed of numerous galactosylated molecules, including lipophosphoglycans (LPGs), proteophosphoglycans (PPGs), and glycoinositolphospholipids (GIPLs). wikipedia.orgcam.ac.uk The biosynthesis of these crucial glycoconjugates requires a substantial and steady supply of UDP-Gal. nih.govcam.ac.ukcellular-protein-chemistry.nl
Leishmania has evolved two distinct pathways to ensure the availability of this essential nucleotide sugar: a de novo pathway and a salvage pathway. wikipedia.orgcellular-protein-chemistry.nl
De Novo Synthesis: UDP-Gal is synthesized from UDP-glucose (UDP-Glc) through the action of UDP-glucose 4'-epimerase. cam.ac.ukcellular-protein-chemistry.nl The UDP-Glc itself is produced from glucose-1-phosphate by UDP-glucose pyrophosphorylase (UGP). wikipedia.orgnih.gov
Salvage Pathway: The parasite can also salvage galactose from its environment. A key enzyme in this pathway is the UDP-sugar pyrophosphorylase (USP), which can generate UDP-Gal from galactose-1-phosphate. wikipedia.orgcam.ac.uk
Research using genetic knockouts has highlighted the importance of these pathways. While deleting the UGP gene alone only partially affected the synthesis of galactose-rich phosphoglycans, the simultaneous inactivation of both UGP and USP leads to parasite death, demonstrating that these pathways are vital. wikipedia.orgnih.govresearchgate.net The use of UDP-α-D-Galactose-13C in such mutant strains would allow for precise tracing of how galactose is channeled and utilized, quantifying the flux through the salvage pathway and its contribution to the synthesis of specific glycocalyx components.
Table 1: Key Enzymes in UDP-Galactose Biosynthesis in Leishmania major
| Enzyme | Abbreviation | Pathway | Function |
|---|---|---|---|
| UDP-glucose pyrophosphorylase | UGP | De Novo | Catalyzes the formation of UDP-Glc from Glucose-1-Phosphate. wikipedia.orgnih.gov |
| UDP-glucose 4'-epimerase | - | De Novo | Interconverts UDP-Glc and UDP-Gal. cam.ac.ukcellular-protein-chemistry.nl |
| UDP-sugar pyrophosphorylase | USP | Salvage | Catalyzes the formation of UDP-Gal from Galactose-1-Phosphate. wikipedia.orgcam.ac.uk |
Carbohydrate Metabolism in Bacteria (e.g., Streptococcus thermophilus)
Streptococcus thermophilus is a lactic acid bacterium extensively used as a starter culture in the manufacturing of fermented dairy products like yogurt and cheese. mdpi.comnih.gov Its primary carbon source in milk is lactose (B1674315), a disaccharide of glucose and galactose. youtube.com However, many industrial strains of S. thermophilus are phenotypically galactose-negative (Gal-), meaning they metabolize the glucose moiety of lactose but excrete the galactose into the surrounding medium. mdpi.comyoutube.com
Galactose-positive (Gal+) strains, conversely, can metabolize galactose through the Leloir pathway. mdpi.com This pathway converts galactose into glucose-1-phosphate, which can then enter central glycolysis. UDP-Gal is a key intermediate in this pathway. The core reactions involve:
Phosphorylation of galactose to galactose-1-phosphate by galactokinase .
Conversion of galactose-1-phosphate to UDP-Gal by galactose-1-phosphate uridylyltransferase , which uses UDP-glucose as a substrate.
Epimerization of UDP-Gal to UDP-glucose by UDP-glucose-4-epimerase , regenerating the substrate for the previous step and allowing for the net conversion of galactose. mdpi.com
The inability of most S. thermophilus strains to grow on galactose is often due to a lack of or low activity of galactokinase. nih.gov Using UDP-α-D-Galactose-13C as a tracer in Gal+ strains enables researchers to follow the kinetics of the Leloir pathway, investigate its regulation, and trace the flow of galactose carbon into various cellular biomass components or fermentation end-products.
Table 2: Core Enzymes of the Leloir Pathway in Galactose-Metabolizing S. thermophilus
| Enzyme | Function | Role in Pathway |
|---|---|---|
| Galactokinase | Phosphorylates galactose to galactose-1-phosphate. mdpi.com | Commits galactose to metabolism. |
| Galactose-1-phosphate uridylyltransferase | Transfers a UMP moiety from UDP-glucose to galactose-1-phosphate, yielding UDP-Gal and glucose-1-phosphate. mdpi.com | Central conversion step. |
| UDP-glucose-4-epimerase | Interconverts UDP-Gal and UDP-glucose. mdpi.com | Regenerates UDP-glucose for the transferase reaction. |
Plant Glycobiology and Cell Wall Research
In plants, UDP-Gal is a central precursor for the synthesis of a vast array of structural and storage carbohydrates. Stable isotope tracers like UDP-α-D-Galactose-13C are instrumental in dissecting the complex metabolic network that directs galactose into different cellular components.
Impact on Galactolipid Levels and Cell Wall Composition
Galactose is a major constituent of plant cell wall polymers, including hemicelluloses (e.g., xyloglucan) and pectins, as well as arabinogalactan-proteins (AGPs). nih.govmedchemexpress.com It is also a key component of galactolipids, the most abundant class of lipids in the thylakoid membranes of chloroplasts, which are essential for photosynthesis. The synthesis of all these molecules depends on a supply of UDP-Gal.
Studies in the model plant Arabidopsis thaliana have provided genetic evidence that the metabolic flux of UDP-Gal is highly compartmentalized. medchemexpress.com Research on mutants deficient in specific isoforms of UDP-D-glucose 4-epimerase (UGE), the enzyme that forms UDP-Gal, reveals a remarkable specificity. The rhd1 mutant, which has a defect in the UGE4 isoform, shows a significant reduction in the galactosylation of xyloglucan (B1166014) and type II arabinogalactan (B145846) in the cell walls of root epidermal cells. medchemexpress.com Strikingly, the biosynthesis of galactolipids is not affected in this mutant. medchemexpress.com This finding suggests that distinct pools of UDP-Gal are channeled specifically toward either cell wall biosynthesis or galactolipid synthesis, and that different UGE isoforms supply these separate pathways. medchemexpress.combiorxiv.org The use of labeled tracers can directly test this substrate-channeling hypothesis by following the incorporation of 13C from UDP-α-D-Galactose-13C into specific cell wall polysaccharides versus galactolipids in wild-type and mutant plants.
Table 3: Effects of rhd1 Mutation (UGE4 deficiency) on Galactose-Containing Polymers in Arabidopsis Roots
| Polymer Class | Cellular Component | Effect in rhd1 Mutant | Implication |
|---|---|---|---|
| Xyloglucan (XG) | Cell Wall | Galactosylation is absent in epidermal and cortical cells. medchemexpress.com | UGE4 is required for XG synthesis. |
| Type II Arabinogalactan (AGII) | Cell Wall | Arabinosylated galactan is absent in epidermal cells. medchemexpress.com | UGE4 is required for AGP synthesis in specific cell types. |
| Galactolipids | Thylakoid Membranes | Biosynthesis is unaffected. medchemexpress.com | Galactolipid synthesis utilizes a different UDP-Gal pool, not supplied by UGE4. |
Mechanisms of Galactose Toxicity in Plant Models
While galactose is an abundant monomer in plant polymers, the application of free galactose to growing plants, even at low concentrations, can be toxic, causing severe phenotypes such as the cessation of primary root growth, root swelling, and ectopic lignification. nih.govnih.gov This phenomenon is known as galactose toxicity (Gal-Tox). nih.gov
For years, it was hypothesized that the toxic agent was galactose-1-phosphate (Gal-1P), the first intermediate in the galactose salvage pathway, which is produced by the enzyme galactokinase. nih.gov This was supported by the finding that galactokinase knockout mutants are resistant to galactose toxicity. nih.gov However, recent research in Arabidopsis has challenged this view. In a key study, researchers overexpressed the enzyme UDP-sugar pyrophosphorylase (USP), which converts Gal-1P and UTP into UDP-Gal. nih.govnih.govresearchgate.net Contrary to expectations, these overexpression lines, which had significantly reduced levels of Gal-1P, were phenotypically more sensitive to galactose. nih.govnih.gov Concurrently, these plants showed highly elevated intracellular levels of UDP-Gal. nih.gov
This evidence strongly suggests that the toxic agent in Gal-Tox is not Gal-1P, but rather an overaccumulation of UDP-Gal or a subsequent downstream metabolite. nih.gov The excess UDP-Gal may lead to aberrant glycosylation of cell wall components, such as glycoproteins, disrupting normal cell division and expansion. nih.govnih.gov UDP-α-D-Galactose-13C is an ideal tool to resolve this question by tracing the metabolic fate of the excess UDP-Gal in USP-overexpressing and wild-type plants under galactose treatment, thereby identifying the specific metabolic end-products that correlate with the toxicity phenotype.
Table 4: Research Findings on Galactose Toxicity in Arabidopsis thaliana
| Genetic Background | Key Enzyme Activity | Gal-1P Level (on Gal) | UDP-Gal Level (on Gal) | Phenotype (on Gal) |
|---|---|---|---|---|
| Wild Type | Normal | Elevated | Elevated | Sensitive (Root growth ceases) nih.govnih.gov |
| galactokinase knockout | Deficient | Low / No accumulation | - | Resistant nih.gov |
| USP Overexpression | Increased | Significantly Reduced | Highly Elevated | Hypersensitive nih.govnih.gov |
Mammalian Cell Culture Studies
In mammalian cells, UDP-Gal is the universal donor for galactosylation reactions that occur primarily within the lumen of the Golgi apparatus and, in some cases, the endoplasmic reticulum (ER). cellular-protein-chemistry.nlnih.gov These reactions are fundamental for the synthesis of N-linked and O-linked glycans on proteins and for the assembly of glycosphingolipids. Proper glycosylation is critical for protein folding, stability, cell-cell recognition, signaling, and cell adhesion.
The use of UDP-Gal within these organelles necessitates its transport from the cytosol, where it is synthesized, across the organellar membrane. This is accomplished by a specific UDP-galactose transporter, encoded by the gene SLC35A2. wikipedia.orgnih.gov Studies using Chinese hamster ovary (CHO) cell lines with mutations in this transporter have been instrumental in understanding its function. For instance, CHOlec8 cells, which have impaired UDP-Gal import, were used to show that the synthesis of galactosylceramide (GalCer) in the ER requires the co-expression of both the synthesizing enzyme (CGalT) and the Golgi-resident UDP-Gal transporter, suggesting a mechanism for UDP-Gal import into the ER. cellular-protein-chemistry.nlnih.govumcutrecht.nl
More recent research using CRISPR-Cas9 to knock out SLC35A2 in human cell lines like HeLa has revealed that loss of the transporter leads to widespread defects in glycosylation and can impact fundamental cellular processes, including signaling pathways that respond to low oxygen (hypoxia). cam.ac.uk Furthermore, tracer experiments using 13C-labeled glucose in human pluripotent stem cells and cancer cell lines have successfully tracked the flow of carbon through various metabolic pathways into the nucleotide sugar pools, including the combined pool of UDP-glucose and UDP-galactose. nih.govbiorxiv.org
The application of UDP-α-D-Galactose-13C in mammalian cell culture provides a more direct method to study these processes. By introducing the labeled nucleotide sugar directly (e.g., via cell permeabilization techniques) or by tracing the incorporation from labeled galactose, researchers can:
Quantify the flux of galactose into specific glycoproteins and glycolipids.
Investigate defects in glycosylation pathways in models of human genetic diseases, such as Congenital Disorders of Glycosylation.
Explore how cellular signaling events or environmental stressors alter glycosylation patterns. nih.govnih.gov
Dissect the metabolic reprogramming of cancer cells, which often exhibit aberrant cell-surface glycosylation. biorxiv.org
Glycosylation Pathways in Endoplasmic Reticulum and Golgi Apparatus
Glycosylation, the enzymatic addition of glycans to proteins and lipids, is a critical post-translational modification that predominantly occurs in the endoplasmic reticulum (ER) and Golgi apparatus. The availability of nucleotide sugar donors, such as UDP-galactose, within the lumen of these organelles is a rate-limiting step for the synthesis of complex glycoconjugates.
UDP-α-D-Galactose-¹³C is instrumental in studying the transport and utilization of UDP-galactose in these compartments. While UDP-galactose transport is primarily associated with the Golgi apparatus, certain glycosylation events do occur in the ER. nih.govoup.com The transport of UDP-galactose from the cytosol into the Golgi lumen is mediated by specific nucleotide sugar transporters (NSTs), namely UDP-galactose transporter (UGT) isoforms UGT1 and UGT2. nih.govresearchgate.net UGT1 is typically localized to the Golgi, whereas UGT2, a splice variant, can be found in both the ER and the Golgi. researchgate.net
Research has shown that the ER-resident enzyme ceramide-galactosyltransferase (GalT-1 or UGT8), which synthesizes galactosylceramide, can form a complex with the Golgi-localized UGT. nih.govnih.gov This interaction effectively retains the transporter in the ER, ensuring a local supply of UDP-galactose for lipid glycosylation within that organelle. nih.govnih.gov By supplying ¹³C-labeled UDP-galactose to cellular systems, researchers can trace the journey of the labeled galactose, quantifying its import into the ER versus the Golgi and its subsequent incorporation into specific glycoproteins and glycolipids. This provides a dynamic view of the substrate flow and the functional interplay between transporters and glycosyltransferases in their native cellular environment.
Table 1: Key Proteins in UDP-Galactose Transport and Utilization in the ER and Golgi
| Protein/Complex | Location | Function | Research Application of UDP-α-D-Galactose-¹³C |
| UGT1 (SLC35A2) | Golgi Apparatus | Transports UDP-galactose from the cytosol into the Golgi lumen. nih.govresearchgate.net | Tracing the primary pathway for galactosylation of secretory proteins. |
| UGT2 (SLC35A2 splice variant) | Golgi Apparatus & Endoplasmic Reticulum | Transports UDP-galactose; dual localization due to a C-terminal dilysine motif. researchgate.net | Investigating UDP-galactose flux into both the ER and Golgi. |
| Ceramide-galactosyltransferase (GalT-1/UGT8) | Endoplasmic Reticulum | Synthesizes galactosylceramide; can retain UGT1 in the ER via complex formation. nih.govoup.com | Quantifying the rate of ceramide galactosylation specifically within the ER. |
Investigating Altered Glycosylation in Cellular Disease Models (e.g., Cancer, Neurodegenerative Disorders)
Aberrant glycosylation is a recognized hallmark of numerous diseases, including cancer and certain neurodegenerative disorders. nih.govnih.gov Changes in glycan structures on the cell surface can profoundly impact cell signaling, adhesion, and immune recognition. nih.gov UDP-α-D-Galactose-¹³C is a critical tool for dissecting the metabolic rewiring that underlies these pathological changes.
In many cancers, malignant transformation is associated with altered glycan expression, such as increased sialylation and the appearance of truncated O-glycans like the Tn and T antigens. nih.gov Studies have shown that some cancer cells exhibit increased levels of the UDP-galactose transporter and enhanced availability of UDP-galactose, which promotes the synthesis of tumor-associated glycan structures. nih.gov In models of bladder cancer, cells adapting to hypoxic and glucose-deprived microenvironments exhibit significant changes in O-glycosylation, leading to simpler glycan profiles that correlate with increased invasiveness. proteomexchange.org By introducing UDP-α-D-Galactose-¹³C to these cancer cell models, researchers can perform metabolic flux analysis to trace how galactose is preferentially shunted into pathways that produce these pro-tumorigenic glycans.
In the context of neurodegenerative disorders, defects in glycosylation pathways can have severe consequences. Congenital disorders of glycosylation (CDG) are a group of genetic diseases often affecting the central nervous system. nih.gov For example, mutations in the SLC35A2 gene, which encodes the UDP-galactose transporter, can cause an X-linked CDG leading to developmental delay, seizures, and brain malformations due to deficient galactosylation of glycoproteins and glycolipids. nih.gov Using UDP-α-D-Galactose-¹³C in patient-derived cellular models (e.g., fibroblasts) allows for the precise quantification of the residual transport capacity and the extent of the galactosylation defect, providing a functional readout of the genetic mutation.
Table 2: Altered Glycosylation in Disease Models and the Role of UDP-Galactose
| Disease Context | Observed Glycosylation Change | Role of UDP-Galactose Pathway | Application of UDP-α-D-Galactose-¹³C |
| Colon & Pancreatic Cancer | Increased expression of tumor-associated antigens (e.g., T antigen); altered N- and O-glycans. nih.govnih.gov | Enhanced UDP-galactose availability in the Golgi promotes aberrant glycan synthesis. nih.gov | Tracing galactose flux into specific cancer-associated glycans; quantifying metabolic rewiring. |
| Bladder Cancer (Hypoxic) | Simplified glycophenotypes with shorter glycosidic chains. proteomexchange.org | Cellular adaptation to stress involves remodeling of glycosylation pathways. | Mapping the metabolic fate of galactose under hypoxic and nutrient-deprived conditions. |
| SLC35A2-CDG (Neurodevelopmental Disorder) | Deficient galactosylation of secretory glycoproteins. nih.gov | Genetic defect in the UDP-galactose transporter impairs substrate availability in the Golgi. nih.govnih.gov | Quantifying the impact of the mutation on galactose incorporation into glycoconjugates. |
Comparative Biochemical Studies Across Organisms
The diversity of life is reflected in the vast array of glycan structures found across different species. Comparative studies of glycosylation pathways provide fundamental insights into evolution, host-pathogen interactions, and species-specific biology. UDP-α-D-Galactose-¹³C is an invaluable reagent in these investigations, enabling researchers to probe the activities of glycosyltransferases and related enzymes from various organisms.
Enzymes involved in galactose metabolism can exhibit significant differences across species. For instance, studies on avian species have revealed distinct expression patterns of galactosyltransferases (GalTs). Pigeons express both α1,4- and β1,4-GalTs, which are responsible for creating unique glycan linkages not found in mammals. oup.com In contrast, ostriches express only the β1,4-GalT, while chickens appear to lack activity for both of these specific enzymes, highlighting a divergence in glycosylation machinery during vertebrate evolution. oup.com
Similarly, the enzyme UDP-glucose 4-epimerase (UGE), which catalyzes the reversible conversion of UDP-glucose to UDP-galactose, shows different biochemical properties depending on the source organism. nih.gov The UGE from the oyster Magallana gigas has a different optimal temperature and substrate affinity compared to its homologs in other species. nih.gov
By using UDP-α-D-Galactose-¹³C as a substrate in cell-free assays with tissue extracts or purified enzymes from different organisms, scientists can directly measure and compare the kinetics and products of these species-specific enzymes. This approach allows for the identification of novel glycan structures and provides a functional understanding of why different organisms display unique "glycan signatures."
Table 3: Comparative Analysis of Galactose-Utilizing Enzymes
| Organism | Enzyme(s) Studied | Key Finding | Utility of UDP-α-D-Galactose-¹³C |
| Pigeon (Columba livia) | α1,4-Galactosyltransferase (α4GalT), β1,4-Galactosyltransferase (β4GalT) | Expresses both enzymes, leading to the synthesis of Galα1-4Gal and Galβ1-4Gal linkages. oup.com | Serves as a labeled donor to identify and quantify the unique glycan products formed by pigeon-specific enzymes. |
| Ostrich (Struthio camelus) | α1,4-Galactosyltransferase (α4GalT), β1,4-Galactosyltransferase (β4GalT) | Expresses β4GalT but not α4GalT. oup.com | Comparing the incorporation of galactose into glycans relative to pigeon to confirm the absence of α1,4-galactosylation. |
| Chicken (Gallus gallus) | α1,4-Galactosyltransferase (α4GalT), β1,4-Galactosyltransferase (β4GalT) | Lacks detectable activity for either pigeon-like GalT(Gal) enzyme. oup.com | Used as a negative control to confirm the absence of specific galactosylation pathways. |
| Oyster (Magallana gigas) | UDP-glucose 4-epimerase (UGE) | The enzyme has an optimal temperature of 16°C and a relatively high Km for UDP-galactose. nih.gov | In coupled assays, it can be used to trace the reverse reaction (UDP-galactose to UDP-glucose) and compare epimerase kinetics across species. |
Computational and Theoretical Approaches in Conjunction with Udp D Galactose 13c Disodium Research
Development of Genome-Scale Metabolic Models (GEMs)
Genome-scale metabolic models (GEMs) are comprehensive mathematical frameworks that represent the entire set of metabolic reactions within an organism. nih.gov The development and validation of these models heavily rely on experimental data, with stable isotope tracers like UDP-D-Galactose-¹³C playing a crucial role. By introducing this labeled compound into a biological system, researchers can trace the path of the ¹³C atoms through the metabolic network. nih.gov This information is vital for verifying the connectivity of the network, discovering unknown pathways, and ensuring the model accurately reflects in vivo metabolic activities.
A primary application of GEMs in conjunction with isotopic tracers is ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.govnih.gov This technique quantitatively determines the rates (fluxes) of intracellular metabolic reactions. nih.gov UDP-D-Galactose-¹³C is introduced to cells, and as it is consumed, the ¹³C label spreads throughout the metabolic network. By measuring the isotopic labeling patterns in downstream metabolites, particularly protein-bound amino acids, computational algorithms can calculate the flux through central carbon metabolism, the pentose (B10789219) phosphate (B84403) pathway, and specific glycosylation pathways. nih.govvanderbilt.edu
Table 1: Illustrative Flux Distribution in a Hypothetical Mammalian Cell Line Determined by ¹³C-MFA
| Metabolic Pathway | Flux (Relative Units) - Control Condition | Flux (Relative Units) - High Glycoprotein (B1211001) Production | Key Enzymes Involved |
| Glycolysis | 100 | 120 | Hexokinase, Phosphofructokinase, Pyruvate Kinase |
| Pentose Phosphate Pathway | 30 | 45 | Glucose-6-Phosphate Dehydrogenase |
| TCA Cycle | 60 | 75 | Citrate Synthase, Isocitrate Dehydrogenase |
| Leloir Pathway (Galactose Metabolism) | 25 | 50 | GALK, GALT, GALE |
| N-linked Glycosylation | 15 | 35 | ALG family, Glucosyltransferases, Mannosyltransferases |
| O-linked Glycosylation | 10 | 20 | GalNAc Transferases |
This table presents hypothetical data to illustrate how ¹³C-MFA, using tracers like UDP-D-Galactose-¹³C, can quantify changes in metabolic fluxes between different cellular states. The increased flux through the Leloir pathway and glycosylation pathways in the high-production state would be directly traceable using this labeled compound.
To create more accurate and predictive models, data from ¹³C-MFA is often integrated with other high-throughput 'omics' data, such as transcriptomics and proteomics. vanderbilt.edu While ¹³C-MFA provides a direct measurement of metabolic pathway activity, transcriptomics reveals the expression levels of genes encoding metabolic enzymes, and proteomics quantifies the actual protein levels of these enzymes.
Kinetic Modeling of Enzyme-Catalyzed Reactions
UDP-D-Galactose-¹³C is an essential tool for the kinetic modeling of enzymes involved in galactose metabolism and glycosylation, most notably galactosyltransferases. Kinetic models describe the rate of an enzymatic reaction and depend on parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat).
The stable isotopic label in UDP-D-Galactose-¹³C allows for unambiguous tracking of the substrate's conversion to a product, even in complex mixtures. Using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can precisely measure the formation of the ¹³C-labeled glycan product over time. This data is then used to determine the kinetic parameters of the enzyme under various conditions. For example, studies have determined the dissociation constants for UDP-galactose in enzyme-substrate complexes, a key component of kinetic analysis. nih.gov Such detailed kinetic models are crucial for understanding enzyme mechanisms and for designing enzyme inhibitors or engineering more efficient biocatalysts for applications like oligosaccharide synthesis. nih.govmdpi.com
Table 2: Sample Kinetic Parameters for a Hypothetical Galactosyltransferase Determined Using UDP-D-Galactose-¹³C
| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| UDP-D-Galactose-¹³C (disodium) | 115 | 15 | 1.3 x 10⁵ |
| Acceptor Substrate (e.g., N-Acetylglucosamine) | 250 | 15 | 6.0 x 10⁴ |
This table provides representative kinetic data that can be obtained through assays using the isotopically labeled substrate. These parameters are fundamental to building accurate kinetic models of enzyme behavior.
Advanced Bioinformatic Tools for Glycosylation Pathway Analysis
The analysis of data generated from experiments using UDP-D-Galactose-¹³C relies heavily on a suite of advanced bioinformatic tools. mdpi.com Given the complexity and heterogeneity of glycan structures, computational methods are indispensable for interpreting experimental results. nih.gov
When ¹³C-labeled glycans are analyzed by mass spectrometry, specialized software is required to identify the labeled species and distinguish them from the natural abundance isotopes. nih.gov Tools like MultiGlycan can match experimental mass spectra to theoretical isotopic envelopes of potential glycan structures, accounting for the incorporation of the ¹³C label. nih.gov
Furthermore, bioinformatics plays a critical role in predicting which proteins are likely to be glycosylated and at which specific sites. Servers like NetNGlyc predict N-glycosylation sites based on the protein's amino acid sequence, helping to guide experimental analysis. plos.orgmdpi.com Large-scale glycoinformatics resources and databases such as GlyGen, GlyCosmos, and KEGG Glycan serve as central repositories for information on glycan structures, their biosynthetic pathways, and the genes that govern them. mdpi.comnih.gov These tools, when used in conjunction with experimental data from tracers like UDP-D-Galactose-¹³C, enable a comprehensive analysis of the glycoproteome and its response to various stimuli. nih.gov
Table 3: Selected Bioinformatic Tools for Glycosylation Research
| Tool/Database | Function | Application in UDP-D-Galactose-¹³C Research | Reference |
| GlycoMod | Predicts possible glycan compositions from experimental mass data. | Helps identify the composition of newly synthesized glycans that have incorporated ¹³C-galactose. | nih.gov |
| NetNGlyc | Predicts potential N-glycosylation sites (Asn-X-Ser/Thr) in protein sequences. | Narrows down potential sites of ¹³C-galactose incorporation for targeted analysis. | plos.orgmdpi.com |
| GlyGen | Integrated web portal for glycomics and glycoproteomics data. | Provides comprehensive information on proteins and pathways being studied with ¹³C-galactose tracers. | nih.gov |
| KEGG Glycan | Database of glycan structures and related metabolic pathways. | Helps place the observed ¹³C-labeled glycans into the context of known biosynthetic pathways. | mdpi.com |
| MultiGlycan | Annotates glycan structures from mass spectrometry data. | Directly processes mass spectra to identify and quantify glycans labeled with ¹³C-galactose. | nih.gov |
Future Directions and Emerging Research Avenues for Udp D Galactose 13c Disodium
The application of stable isotope-labeled compounds has revolutionized the study of metabolic dynamics. Uridine (B1682114) Diphosphate-α-D-Galactose-13C (disodium salt), a labeled version of a key intermediate in galactose metabolism and glycosylation, is poised to be at the forefront of new research frontiers. Future investigations using this powerful tracer are expected to illuminate complex biological processes, from discovering new metabolic pathways to enabling advanced applications in systems and synthetic biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
